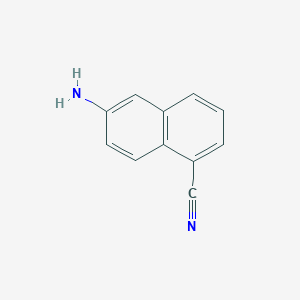

6-Aminonaphthalene-1-carbonitrile

Description

Contextualization within Naphthalene (B1677914) and Aminonaphthalene Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. researchgate.net Its derivatives are foundational to the dye industry and are extensively studied for their unique photophysical and chemical properties. researchgate.netnih.gov The introduction of functional groups, such as an amino group, profoundly alters the electronic landscape of the naphthalene core.

Aminonaphthalenes, or naphthylamines, are a class of compounds that have been the subject of extensive research, particularly concerning their photophysical properties. nih.govrsc.orgresearchgate.net The amino group, being an electron-donating substituent, perturbs the electronic states of the naphthalene molecule. nih.gov This perturbation often leads to interesting fluorescent properties, making aminonaphthalenes and their derivatives valuable as fluorescent probes and molecular sensors. rsc.orgmdpi.comenamine.net For instance, the photophysics of 1-aminonaphthalene (1-naphthylamine) has been studied in detail, revealing complex excited-state dynamics. nih.govsci-hub.se The substitution pattern of the amino group on the naphthalene ring, along with the solvent environment, can significantly influence the emission spectra and quantum yields. rsc.orgekb.eg

The compound 6-Aminonaphthalene-1-carbonitrile fits within this context as a bifunctional naphthalene derivative. The presence of the amino group at the 6-position and the carbonitrile at the 1-position suggests that it will share some of the characteristic fluorescence of aminonaphthalenes, while also possessing the reactivity of an aromatic nitrile.

Table 1: Comparison of Related Aminonaphthalene Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 1-Naphthylamine | 134-32-7 | C₁₀H₉N | Parent aminonaphthalene, precursor to dyes. researchgate.net |

| 2-Naphthylamine | 91-59-8 | C₁₀H₉N | Isomer of 1-naphthylamine, formerly used in dye synthesis. nih.gov |

| 6-Amino-1-naphthalenesulfonic acid | 81-05-0 | C₁₀H₉NO₃S | Structurally similar to the title compound, with a sulfonic acid group instead of a nitrile. nih.gov |

| This compound | 91135-41-0 | C₁₁H₈N₂ | The subject of this article, featuring both amino and carbonitrile functional groups. epa.gov |

Significance of the Carbonitrile Moiety in Organic Synthesis and Functional Materials

The carbonitrile, or cyano (-C≡N), group is a versatile functional group in organic chemistry. rsc.org Its strong electron-withdrawing nature and linear geometry influence the electronic properties of the molecule to which it is attached. enamine.net The carbon-nitrogen triple bond serves as a reactive site for a variety of chemical transformations. mdpi.com

In organic synthesis, nitriles are valuable intermediates. nih.gov They can be hydrolyzed to form amides and subsequently carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to produce ketones. mdpi.comrsc.org This reactivity makes them useful building blocks for constructing more complex molecular architectures. enamine.net For example, the synthesis of various organic compounds, from pharmaceuticals to agrochemicals, often involves a nitrile intermediate. nih.gov

Furthermore, the nitrile group plays a significant role in the development of functional materials. Polyacrylonitrile, a polymer containing the nitrile functionality, is a key precursor in the production of carbon fiber. The polarity and electronic properties of the nitrile group are also harnessed in the design of materials with specific optical or electronic properties, such as nonlinear optical materials and liquid crystals. The incorporation of a carbonitrile group into a fluorescent scaffold like aminonaphthalene can modulate the photophysical properties, potentially leading to new dyes and sensors.

Overview of Advanced Research on Related Naphthalene Derivatives

Research into functionalized naphthalene derivatives is a vibrant and rapidly advancing field. A significant area of focus is the development of naphthalene-based fluorescent probes for the detection of biologically and environmentally important species. nih.govrsc.org These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target.

For example, researchers have synthesized naphthalene-based probes for the selective detection of metal ions like Cu²⁺ and Al³⁺. mdpi.com These sensors often employ a naphthalene derivative as the fluorophore, linked to a chelating agent that selectively binds the target ion. The binding event alters the electronic structure of the fluorophore, leading to a measurable change in its fluorescence.

Similarly, naphthalene derivatives have been engineered to detect important biomolecules. Probes capable of selectively sensing cysteine and glutathione (B108866) have been developed, which have applications in medical diagnostics and the study of cellular processes. nih.govrsc.org These developments highlight the modularity and tunability of the naphthalene scaffold. By carefully selecting the functional groups attached to the naphthalene core, researchers can create sophisticated molecular tools for a wide range of applications. The compound this compound, with its inherent fluorescent aminonaphthalene unit and reactive carbonitrile handle, is well-positioned to serve as a key building block in the next generation of such advanced materials and probes.

Structure

3D Structure

Properties

IUPAC Name |

6-aminonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRFUMDHDIGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614192 | |

| Record name | 6-Aminonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91135-41-0 | |

| Record name | 6-Aminonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 6 Aminonaphthalene 1 Carbonitrile

Strategies for Carbonitrile Group Introduction at the Naphthalene (B1677914) C1 Position

The installation of a carbonitrile (cyano) group at the C1 position of the naphthalene ring is a critical transformation. This can be achieved through both classical and modern catalytic methods, starting from a suitably functionalized naphthalene precursor.

Classical Cyanation Reactions (e.g., Sandmeyer-type methodologies)

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide or pseudohalide, including nitriles, via a diazonium salt intermediate. wikipedia.org This transformation is a cornerstone of aromatic chemistry as it allows for substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org

The process begins with the diazotization of a 1-aminonaphthalene derivative, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a relatively stable arenediazonium salt. youtube.com This intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide group, releasing nitrogen gas. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. youtube.com

Key Steps in Sandmeyer Cyanation:

Diazotization: Conversion of the primary aromatic amine to a diazonium salt.

Substitution: Reaction of the diazonium salt with copper(I) cyanide.

This classical approach is widely used for producing benzonitriles and their naphthalene analogues, which are important precursors for various products, including pharmaceuticals. wikipedia.orgnih.gov

Transition Metal-Catalyzed Cyanation Protocols

Modern organic synthesis has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-CN bonds. These methods often offer milder conditions, broader substrate scope, and higher functional group tolerance compared to classical techniques. nih.gov Palladium-catalyzed cyanation is particularly prominent. rsc.org

These reactions typically couple an aryl halide (e.g., 1-bromo- or 1-chloronaphthalene (B1664548) derivative) or an aryl triflate with a cyanide source. nih.gov A variety of palladium catalysts and ligands can be employed, and significant research has focused on overcoming challenges like catalyst poisoning by the cyanide ion. nih.gov

To mitigate the high toxicity of cyanide salts like KCN or NaCN, less toxic alternatives have been explored. Zinc cyanide (Zn(CN)₂) is a widely used reagent that is significantly less hazardous. nih.gov Another notable alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive that can serve as an effective cyanide source in palladium-catalyzed reactions. nih.gov

| Method | Starting Material | Key Reagents | General Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Sandmeyer Reaction | 1-Aminonaphthalene derivative | NaNO₂, Acid, CuCN | Low temperature (0-5 °C) for diazotization | Well-established, good for specific substitution patterns organic-chemistry.org | Stoichiometric copper, potential side reactions |

| Palladium-Catalyzed Cyanation | 1-Halo/Triflate-naphthalene derivative | Pd catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Often mild temperatures (rt - 100 °C) nih.govnih.gov | High functional group tolerance, catalytic metal use, use of less toxic cyanide sources nih.govrsc.org | Catalyst sensitivity/poisoning, cost of catalyst/ligands nih.gov |

Strategies for Amino Group Introduction at the Naphthalene C6 Position

The introduction of an amino group at the C6 position can be accomplished through several reliable methods, most notably through nucleophilic substitution reactions or by the reduction of a corresponding nitro compound.

Amination Reactions (e.g., Bucherer-type reactions)

The Bucherer reaction is a reversible chemical reaction that converts a naphthol into a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org Discovered by Hans Theodor Bucherer, this reaction is highly valuable in industrial chemistry, particularly for the synthesis of dye precursors. wikipedia.org The reaction can be used to convert a 6-hydroxynaphthalene precursor into the desired 6-aminonaphthalene derivative.

The transformation proceeds in an aqueous medium and can also be facilitated by microwave irradiation to reduce reaction times. researchgate.net While the reaction is reversible, it can be driven towards the amine product and has been successfully applied to synthesize various substituted aminonaphthalenes, including those with bromo-substituents. organicreactions.orgacs.org Recent methods have also explored direct catalytic amination of naphthalene using hydroxylamine (B1172632) and vanadium-based catalysts, presenting a more atom-economical approach. rsc.orgresearchgate.netrsc.org

Reduction of Nitro Precursors

A common and highly effective strategy for introducing an aromatic amino group is the reduction of the corresponding nitro compound. For the synthesis of 6-aminonaphthalene-1-carbonitrile, this would involve the reduction of a 6-nitronaphthalene-1-carbonitrile precursor.

The nitration of naphthalene itself primarily yields 1-nitronaphthalene, which serves as a key intermediate in the production of 1-naphthylamine. wikipedia.orgwikipedia.org To obtain the 6-nitro isomer, a more directed synthesis starting from a pre-functionalized naphthalene would be necessary. Once the 6-nitronaphthalene-1-carbonitrile intermediate is obtained, the nitro group can be reduced to an amine using various established methods.

Standard reduction conditions include:

Catalytic hydrogenation using catalysts like platinum on activated charcoal (Pt/C) or palladium on carbon (Pd/C) under hydrogen pressure. google.com

Metal-acid systems, such as iron, tin, or zinc in the presence of hydrochloric acid (e.g., the Béchamp reduction). google.com

Catalytic hydrogenation is often preferred in industrial applications for its efficiency and cleaner reaction profile.

| Method | Starting Material | Key Reagents | General Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Bucherer Reaction | 6-Hydroxynaphthalene derivative | NH₃, NaHSO₃/Na₂S₂O₅ | Aqueous, thermal or microwave wikipedia.orgresearchgate.net | Reversible, good for converting naphthols to naphthylamines wikipedia.org | Requires specific naphthol precursor, equilibrium considerations |

| Reduction of Nitro Group | 6-Nitronaphthalene derivative | H₂ with Pd/C or Pt/C; or Fe/HCl | Varies from ambient to elevated temperature and pressure google.com | High yield, widely applicable, reliable | Requires synthesis of the nitro precursor, potential for catalyst poisoning |

Convergent and Divergent Synthesis Pathways

The construction of a disubstituted naphthalene like this compound can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages. nih.govrsc.org

A divergent synthesis , conversely, would start from a common, doubly functionalized naphthalene intermediate. nih.gov For instance, a precursor like 6-bromo-1-aminonaphthalene could be synthesized. From this single intermediate, one pathway could lead to the target compound by converting the amino group to a nitrile via a Sandmeyer reaction, while another reaction could modify the bromine, leading to a different derivative. This strategy is highly valuable for creating a library of related compounds for research and development, as it allows for the rapid generation of structural diversity from a single precursor. nih.gov The choice between these pathways depends on the specific goals of the synthesis, whether it is for the large-scale production of a single target or the exploratory synthesis of multiple analogues.

One-Pot and Multi-Component Reaction (MCR) Strategies towards this compound Scaffolds

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. ijcmas.comnih.gov While a direct MCR for the synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the substituted naphthalene core.

A plausible MCR approach could involve the condensation of an appropriately substituted aldehyde, a source of cyanide, and an amine, reminiscent of the Strecker synthesis of α-amino nitriles. nih.govjocpr.com The Strecker reaction, a classic three-component reaction, combines an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. nih.gov Adapting this to the naphthalene system would require a precursor that can undergo cyclization to form the naphthalene ring.

For instance, a hypothetical one-pot synthesis could be envisioned starting from precursors that can assemble the naphthalene ring system while incorporating the required amino and cyano functionalities. Another potential MCR strategy could be based on the synthesis of highly functionalized γ-lactam derivatives, which are prepared through a multicomponent reaction of amines, aldehydes, and pyruvate (B1213749) derivatives, followed by further chemical transformations to yield the desired naphthalene structure. nih.gov

Several MCRs are known for the synthesis of functionalized naphthol derivatives. For example, the one-pot, three-component reaction of 2-naphthol (B1666908), various aldehydes, and an amine or amide can yield 1-aminoalkyl-2-naphthols or 1-amidoalkyl-2-naphthols, respectively. ijcmas.comresearchgate.net These reactions are often catalyzed by an acid and can proceed under solvent-free conditions, highlighting their green credentials. ijcmas.comresearchgate.net While these methods yield naphthols, subsequent functional group transformations would be necessary to introduce the cyano group and modify the aminoalkyl side chain.

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

| Three-component | 2-Naphthol, Aldehyde, Amine | Methane Sulphonic Acid | 1-Aminoalkyl-2-naphthol | ijcmas.com |

| Three-component | 2-Naphthol, Aldehyde, Acetamide | Tannic Acid | 1-Amidoalkyl-2-naphthol | researchgate.net |

| Strecker Reaction | Aldehyde, Amine, Potassium Cyanide | Cobalt Complex or Uranyl Acetate (B1210297) | α-Aminonitrile | jocpr.com |

This table illustrates the types of MCRs that could be conceptually adapted for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.com The synthesis of this compound can benefit significantly from the application of these principles.

The use of environmentally benign solvents, or even solvent-free reaction conditions, is a key aspect of green chemistry. researchgate.net For instance, the synthesis of 1-amidoalkyl-2-naphthols has been successfully carried out under solvent-free conditions using a biodegradable catalyst like tannic acid. researchgate.net This "Grindstone Chemistry" approach, involving the grinding of solid reactants, is energy-efficient and reduces the generation of solvent waste. ijcmas.com

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. The Bucherer reaction, a classic method for converting hydroxynaphthalenes to aminonaphthalenes, has been efficiently performed under microwave irradiation, significantly reducing the reaction time compared to conventional heating. researchgate.net This suggests that the introduction of the amino group at the 6-position of a suitable naphthalene precursor could be achieved in a more sustainable manner.

The choice of catalysts is also crucial. The use of recyclable catalysts, such as the cobalt complex and uranyl acetate in the Strecker reaction, contributes to the sustainability of the process. jocpr.com Furthermore, developing catalytic systems that enable the direct C-H functionalization of the naphthalene core would be a significant step towards a greener synthesis, as it would avoid the need for pre-functionalized starting materials.

| Green Chemistry Principle | Application in Naphthalene Synthesis | Example | Reference |

| Use of Renewable Feedstocks/Catalysts | Biodegradable catalyst for MCRs | Tannic Acid | researchgate.net |

| Solvent-Free Conditions | Grinding of reactants without solvent | Grindstone Chemistry for 1-aminoalkyl-2-naphthols | ijcmas.com |

| Energy Efficiency | Microwave-assisted synthesis | Bucherer reaction for aminonaphthalenes | researchgate.net |

| Use of Recyclable Catalysts | Heterogeneous or recyclable catalysts | Cobalt complex in Strecker reaction | jocpr.com |

This table highlights green chemistry principles that could be applied to the synthesis of this compound.

Challenges and Future Directions in Synthetic Control and Efficiency for Naphthalene-Substituted Nitriles

Despite the advancements in synthetic methodologies, the synthesis of specifically substituted naphthalenes like this compound presents several challenges.

Regioselectivity: Achieving high regioselectivity in the functionalization of the naphthalene ring is a primary challenge. rsc.org The introduction of substituents at specific positions, such as the amino group at C-6 and the cyano group at C-1, requires precise control over the reaction conditions and the choice of directing groups. The synthesis of multisubstituted naphthalenes often suffers from the formation of isomeric mixtures, necessitating tedious purification steps. rsc.org

Future Directions: Future research in this area will likely focus on the development of novel catalytic systems that can achieve highly regioselective C-H functionalization of the naphthalene core. This would allow for the direct introduction of amino and cyano groups onto the naphthalene ring, bypassing the need for multi-step sequences.

The development of novel MCRs specifically designed to produce polysubstituted naphthalenes with diverse functional patterns is another promising avenue. These reactions could offer a more direct and efficient route to compounds like this compound.

Furthermore, the exploration of flow chemistry for the synthesis of naphthalene derivatives could offer advantages in terms of scalability, safety, and precise control over reaction parameters, leading to more efficient and reproducible synthetic processes.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 6 Aminonaphthalene 1 Carbonitrile

Reactivity of the Amino Group (C6-NH2)

The amino group, an electron-donating substituent, significantly influences the electronic properties of the naphthalene (B1677914) ring and is a primary site for a variety of chemical transformations.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, allowing it to readily participate in reactions with electrophiles. This reactivity is fundamental to the derivatization of 6-aminonaphthalene-1-carbonitrile.

One common derivatization is N-alkylation, where the amino group reacts with alkyl halides. This substitution introduces an alkyl group onto the nitrogen, forming a secondary amine. The reaction proceeds via a standard nucleophilic substitution mechanism.

Another significant reaction is acylation, where the amino group attacks acylating agents like acid chlorides or anhydrides. This results in the formation of an amide linkage, a transformation that can be used to protect the amino group or to introduce new functionalities into the molecule.

The amino group can also undergo reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These addition reactions are driven by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.

The nucleophilicity of the amino group can be modulated by the reaction conditions and the nature of the electrophile. The electron-donating nature of the amino group also activates the naphthalene ring towards electrophilic aromatic substitution, although this reactivity is outside the direct transformations of the amino group itself.

Electrophilic Transformations of the Amino Moiety

While the amino group is primarily nucleophilic, it can undergo transformations that involve electrophilic species reacting at the nitrogen atom. For instance, in the presence of a strong oxidizing agent, the amino group can be oxidized.

Furthermore, the amino group can be converted into other functional groups through multi-step sequences that begin with an electrophilic attack. For example, diazotization, discussed in the next section, is initiated by the reaction with an electrophilic nitrosyl cation.

Diazo Compounds and Their Reactions

The transformation of the primary aromatic amino group of this compound into a diazonium salt is a pivotal reaction. This process, known as diazotization, involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures.

The resulting diazonium salt, 6-cyano-1-naphthalenediazonium chloride, is a highly versatile intermediate. The diazonium group (-N2+) is an excellent leaving group (as dinitrogen gas), making it susceptible to a wide array of nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups onto the naphthalene ring at the C1 position, a transformation not easily achieved by direct methods.

Table 1: Representative Reactions of 6-Cyano-1-naphthalenediazonium Salts

| Reagent | Product Functional Group | Reaction Name |

| H₂O, heat | -OH | Hydrolysis |

| KI | -I | Sandmeyer-type reaction |

| CuCl/HCl | -Cl | Sandmeyer reaction |

| CuBr/HBr | -Br | Sandmeyer reaction |

| CuCN/KCN | -CN | Sandmeyer reaction |

| HBF₄, heat | -F | Schiemann reaction |

| H₃PO₂ | -H | Deamination |

These reactions significantly expand the synthetic utility of this compound, providing access to a wide range of 6-substituted naphthalene-1-carbonitriles. The mechanism of these reactions often involves the formation of a radical or a carbocation intermediate after the loss of nitrogen gas. nih.gov

Reactivity of the Nitrile Group (C1-CN)

The nitrile group is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. openstax.org

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. openstax.org This initial addition leads to the formation of an imine anion intermediate, which can then be further transformed. openstax.org

For example, Grignard reagents (R-MgX) can add to the nitrile to form, after hydrolysis, ketones. This reaction provides a valuable method for carbon-carbon bond formation. Similarly, organolithium reagents can also add to the nitrile group.

Reduction of the nitrile group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through the nucleophilic addition of hydride ions and, after an aqueous workup, yields a primary amine, 6-(aminomethyl)naphthalene-1-amine. openstax.org

Table 2: Nucleophilic Additions to the Nitrile Group of this compound

| Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (RMgX) | Imine anion | Ketone |

| Organolithium (RLi) | Imine anion | Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine |

The reactivity of the nitrile group towards nucleophiles can be influenced by the electronic nature of the naphthalene ring. The electron-donating amino group at the C6 position may slightly decrease the electrophilicity of the nitrile carbon compared to an unsubstituted naphthonitrile.

Hydrolysis and Related Conversions to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlumenlearning.comweebly.comchemguide.co.uk This transformation is a fundamental and widely used reaction of nitriles. chemistrysteps.comlumenlearning.comweebly.comchemguide.co.uk

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, 6-aminonaphthalene-1-carboxamide. chemistrysteps.comlumenlearning.com Further hydrolysis of the amide under the reaction conditions yields the final product, 6-aminonaphthalene-1-carboxylic acid, and an ammonium (B1175870) ion. chemistrysteps.comchemguide.co.uk

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. openstax.orgchemistrysteps.com Protonation of the resulting intermediate by water gives a hydroxy imine, which tautomerizes to the amide. openstax.org Subsequent hydrolysis of the amide, driven by the attack of another hydroxide ion, leads to the formation of a carboxylate salt. openstax.org Acidification of the reaction mixture in a separate step is then required to obtain the free carboxylic acid, 6-aminonaphthalene-1-carboxylic acid. openstax.org

The conversion of the nitrile to the amide can sometimes be stopped at the amide stage by using carefully controlled reaction conditions, such as using a milder acid or base and lower temperatures.

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group of this compound can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems. nih.gov A notable example is the [3+2] cycloaddition with nitrile oxides or nitrilimines, which provides a pathway to five-membered heterocycles like isoxazolines and pyrazolines, respectively. nih.gov These reactions are valuable for introducing pharmacophoric fragments into the naphthalene scaffold. nih.gov The formation of six-membered heterocycles is also a significant area of application for compounds with similar functionalities. nih.govbeilstein-journals.org

For instance, the reaction of related naphthalene derivatives with diketones can lead to the formation of pyran-based structures. mdpi.com The synthesis of various heterocyclic compounds, including those with six-membered rings, often utilizes cyclization and cycloaddition strategies. nih.govfrontiersin.org

Table 1: Examples of Cycloaddition Reactions for Heterocycle Synthesis

| Reactant(s) | Reaction Type | Product Type | Ref. |

|---|---|---|---|

| Naphthalene derivative, Nitrile oxides/Nitrilimines | [3+2] Cycloaddition | Isoxazolines/Pyrazolines | nih.gov |

| Naphthalene derivative, Diketone | Condensation/Cyclization | Pyran derivatives | mdpi.com |

| Aminoazoles, Aldehydes, Carbonyl compounds | Multi-component reaction | Pyrazoloquinolinenones | frontiersin.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the directing effects of the amino and nitrile groups.

Electrophilic Aromatic Substitution (EAS):

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-withdrawing nitrile group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org For NAS to occur, a good leaving group is typically required on the aromatic ring. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.comyoutube.com Therefore, if a suitable leaving group were present on the naphthalene ring of this compound, the nitrile group would direct nucleophilic attack to positions ortho and para to it. Nucleophilic aromatic substitution is a less common but important reaction for aryl halides, particularly those activated by electron-withdrawing substituents. libretexts.orgnih.govyoutube.com

Table 2: Directing Effects in Aromatic Substitution

| Reaction Type | Key Functional Group | Directing Effect | Intermediate | Ref. |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Amino (-NH2) | Activating, ortho, para-directing | Arenium ion (cationic) | wikipedia.orgdalalinstitute.com |

| Nucleophilic Aromatic Substitution | Nitrile (-CN) | Deactivating, facilitates NAS | Meisenheimer complex (anionic) | masterorganicchemistry.comlibretexts.org |

Photochemical Reactivity and Decaging Mechanisms

Naphthalene derivatives, including those with amino and other functional groups, exhibit interesting photochemical properties. copernicus.org The naphthalene core can act as a photosensitizer. Upon absorption of light, it can be excited to a higher energy state, leading to various photochemical transformations.

A significant application of the photochemical reactivity of related aromatic compounds is in the development of "photocaging" groups. nih.gov These are light-sensitive moieties that can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active molecule in a process known as "decaging." nih.gov

Several classes of photocaging groups have been developed, including those based on o-nitrobenzyl, coumarin, and p-hydroxyphenyl scaffolds. nih.govacs.org The efficiency of the decaging process is characterized by the quantum yield and the rate of release. nih.gov While specific studies on the photochemical decaging of this compound are not widely documented, the principles derived from other aminonaphthalene and aromatic systems are applicable. The amino group can influence the photophysical properties of the naphthalene ring system, potentially affecting the efficiency and mechanism of any photocleavage reactions. nih.gov

Table 3: Common Photocaging Scaffolds

| Photocage Class | Typical Wavelength for Cleavage | Key Features | Ref. |

|---|---|---|---|

| o-Nitrobenzyl | UV-A (e.g., 365 nm) | Widely used, but can produce absorbing byproducts. | nih.govacs.org |

| Coumarinyl | UV-A / Visible | Often have higher extinction coefficients and quantum yields. | nih.gov |

| p-Hydroxyphenyl | UV | Can offer faster release kinetics. | nih.govacs.org |

Chemo- and Regioselectivity in Complex Transformations

In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a critical challenge in synthetic chemistry. mdpi.com The presence of the amino group, the nitrile group, and the aromatic naphthalene core offers several potential sites for reaction.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under certain conditions, a reagent might react exclusively with the amino group (e.g., acylation) while leaving the nitrile group and the aromatic ring untouched. Conversely, specific reagents could target the nitrile group for hydrolysis or reduction without affecting the amino group.

Regioselectivity pertains to the preferential reaction at one position over another. As discussed in the context of aromatic substitution, the electronic nature of the substituents directs incoming reagents to specific positions on the naphthalene ring. wikipedia.orgmasterorganicchemistry.com The development of selective synthetic methods is crucial for the controlled functionalization of complex molecules. mdpi.comnih.gov For instance, in multi-step syntheses, protecting groups may be employed to temporarily block one reactive site while another is being modified. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in dictating the outcome of the transformation, allowing for the selective synthesis of desired isomers or derivatives. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization in the Research of 6 Aminonaphthalene 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 6-Aminonaphthalene-1-carbonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing cyano (-C≡N) group, which cause a significant polarization of the aromatic system.

¹H NMR Spectroscopy: The naphthalene (B1677914) ring system of this compound has six aromatic protons. Due to the substitution pattern, these protons are chemically non-equivalent and are expected to appear as doublets or doublets of doublets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The amino group protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten signals for the naphthalene core carbons and one for the nitrile carbon. The carbons directly attached to the substituents (C1 and C6) and the other carbons in the aromatic system will exhibit chemical shifts determined by the combined electronic effects of the amino and cyano groups. The nitrile carbon is expected to resonate in the characteristic downfield region of approximately 115-125 ppm. researchgate.net

Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | d, dd |

| Amino Protons (-NH₂) | 3.5 - 5.5 (broad) | s |

| Aromatic Carbons | 100 - 150 | - |

| Nitrile Carbon (-C≡N) | 115 - 125 | - |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring, helping to trace the proton-proton connectivity around each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would provide an unambiguous assignment of the protonated carbons in the naphthalene system.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbons (those without attached protons), such as C1, C6, and the carbons at the ring junctions, by observing their long-range couplings to nearby protons. It would also confirm the positions of the amino and cyano groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the context of this compound, it could be used to confirm through-space interactions between protons on the naphthalene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Nitrile Group (-C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nasa.gov This band is often weaker in the Raman spectrum.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene ring system would give rise to a series of bands between 1400 and 1600 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Variable |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Strong |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Variable |

While the naphthalene core is rigid, the amino group has some rotational freedom. Different conformations of the amino group relative to the naphthalene plane could potentially lead to subtle shifts in the vibrational frequencies of the N-H modes. americanpharmaceuticalreview.com Temperature-dependent or solvent-dependent vibrational studies could, in principle, provide insights into the conformational preferences of the amino group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of conjugated systems like this compound. The naphthalene chromophore's electronic transitions are significantly perturbed by the attached amino and cyano groups.

The parent naphthalene molecule exhibits characteristic absorption bands in the UV region. The introduction of the electron-donating amino group and the electron-withdrawing cyano group is expected to cause a significant red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated π-system and the possibility of intramolecular charge transfer (ICT) from the amino group to the cyano-substituted naphthalene ring.

The fluorescence spectrum is also expected to be influenced by these substituents. Naphthalene derivatives are often fluorescent, and the presence of the amino and cyano groups can modulate the emission wavelength and quantum yield. aatbio.com The ICT character of the excited state may lead to a large Stokes shift, which is the difference in energy between the absorption and emission maxima. The specific absorption and emission wavelengths would be sensitive to solvent polarity, with more polar solvents typically stabilizing the charge-transfer state and leading to further red-shifts.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of naphthalene derivatives are characterized by transitions to the ¹Lₐ and ¹Lₑ states. In 1-aminonaphthalene, the amino group's conjugation with the naphthalene ring leads to a significant red shift of the S₁←S₀ transition compared to naphthalene itself. researchgate.net The absorption spectrum of this compound is influenced by both the amino and cyano substituents on the naphthalene core. The position of the absorption maxima can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov

Detailed studies on related naphthalene derivatives provide insights into the expected spectral features. For instance, the UV/vis electronic absorption spectra of 1-naphthol (B170400) and 2-naphthol (B1666908) show distinct absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions, with their relative positions and separation being sensitive to the substitution pattern. researchgate.net Research on other functionalized naphthalenes, such as those appended to phosphazenes, reveals that the absorption behaviors are primarily attributed to the π-π* transitions of the naphthoxy groups. researchgate.net The absorption maxima of various naphthalene derivatives can range from approximately 250 nm to over 500 nm depending on the specific substituents and their positions on the naphthalene ring. researchgate.netresearchgate.net

Table 1: Illustrative Absorption Maxima of Related Naphthalene Derivatives

| Compound | Solvent | Absorption Maximum (λmax) |

| 1-Naphthol | n-Hexane | ~310 nm (¹Lₑ), ~285 nm (¹Lₐ) |

| 2-Naphthol | n-Hexane | ~330 nm (¹Lₑ), ~285 nm (¹Lₐ) |

| N-(1'-oxy-2',2',6',6'-tetramethyl-4'-piperidyl)-4-dimethylamino-1,8-naphthalimide | Various | 400 - 440 nm |

This table provides examples from related compounds to illustrate the range of absorption maxima observed in naphthalene derivatives. Specific data for this compound requires experimental determination.

Fluorescence Emission Properties and Quantum Yields

Naphthalene derivatives are known for their fluorescent properties, making them valuable as fluorescent probes. nih.gov The amino group in this compound is expected to enhance its fluorescence quantum yield. The emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment. nih.gov For many naphthalene-based dyes, a rigid planar structure and extensive π-electron conjugation contribute to high quantum yields and excellent photostability. nih.gov

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Environmental factors, such as solvent polarity, can significantly influence the quantum yield. For example, some environment-sensitive fluorophores exhibit low quantum yields in aqueous solutions but become highly fluorescent in nonpolar environments or when bound to macromolecules. nih.gov

Table 2: Representative Fluorescence Quantum Yields of Naphthalene Derivatives

| Compound | Solvent | Quantum Yield (Φ) |

| Methyl 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)acetate | Chloroform | 0.225 |

| Methyl 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)acetate | Water | 0.002 |

| Quinine Sulfate (standard) | 0.5M H₂SO₄ | 0.546 |

This table showcases the variability in quantum yields for related compounds, highlighting the influence of the molecular environment. The specific quantum yield of this compound needs to be experimentally measured.

Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited State Dynamics

Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques to investigate the dynamics of excited states, providing information on processes such as intersystem crossing and internal conversion. nih.govnih.gov Following photoexcitation, molecules can undergo various relaxation pathways. Transient absorption spectroscopy allows for the detection of short-lived intermediate species, such as triplet states. researchgate.netrsc.org

For instance, in a study of 1-nitronaphthalene, transient absorption measurements revealed the formation of a triplet state on a picosecond timescale. nih.gov The spectral evolution observed in these experiments provides insights into the mechanisms of intersystem crossing and vibrational cooling within the excited states. nih.gov Similar studies on this compound would be crucial to understand its photophysical behavior and potential applications in areas like photochemistry and materials science.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and identification of organic compounds, including this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.govnih.gov This capability is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential isomers or impurities. The exact mass is a fundamental property of a molecule and is calculated from the sum of the exact masses of its constituent isotopes.

For this compound (C₁₁H₈N₂), the theoretical exact mass can be calculated with high precision. Experimental determination of this mass using HRMS serves as a definitive confirmation of its chemical formula.

Table 3: Theoretical Exact Mass of this compound

| Compound | Chemical Formula | Theoretical Exact Mass (monoisotopic) |

| This compound | C₁₁H₈N₂ | 168.0687 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment molecules in a controlled manner, yielding a characteristic fragmentation pattern that serves as a "fingerprint" for the compound. nih.govwhitman.edu The analysis of these fragments provides valuable information about the compound's structure. researchgate.netmiamioh.edu

For this compound, fragmentation would likely involve the cleavage of bonds associated with the amino and cyano groups, as well as the naphthalene ring system. Common fragmentation pathways include the loss of small neutral molecules or radicals. nih.govmiamioh.edu The interpretation of the fragmentation pattern, often aided by HRMS data for the fragments, allows for the unambiguous confirmation of the connectivity of atoms within the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Derivatized Biomolecules

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large biomolecules like proteins and peptides. nih.govnih.gov this compound, or derivatives thereof, can be used to label biomolecules. This labeling can introduce a fluorescent tag or a reactive group for further chemical modifications.

Once a biomolecule is derivatized with this compound, MALDI-TOF MS can be used to accurately determine the molecular weight of the resulting conjugate. This allows for the confirmation of successful labeling and can be used to quantify the extent of modification. The technique is sensitive and can be used to analyze complex mixtures of biomolecules. nih.gov

X-ray Based Spectroscopic Methods

Advanced X-ray spectroscopic techniques are indispensable for the in-depth characterization of complex organic molecules like this compound. These methods probe core-level electron energies and transitions, providing precise information about the elemental makeup, chemical bonding environment, and electronic properties of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. chemistryviews.org The process involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. chemistryviews.org The kinetic energy of these photoemitted electrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the chemical shift. ntu.edu.twyoutube.com

In the context of this compound, XPS analysis provides unambiguous confirmation of the presence of carbon, nitrogen, and any surface contaminants. High-resolution spectra of the C 1s and N 1s regions are particularly informative.

Research Findings: While specific XPS studies on this compound are not prevalent in the public literature, analysis can be extrapolated from studies on analogous compounds containing naphthalene, amine, and nitrile functionalities.

Carbon (C 1s): The high-resolution C 1s spectrum of this compound is expected to be complex, requiring deconvolution into several peaks corresponding to the different carbon environments. The aromatic carbons of the naphthalene ring that are bonded only to other carbons (C-C) would exhibit a primary peak around 284.6-285.0 eV, often used for charge referencing. nus.edu.sgresearchgate.net The carbon atom bonded to the amino group (C-N) and the carbon of the nitrile group (C≡N) will show distinct chemical shifts to higher binding energies. For instance, the C-N bond in similar structures appears at a binding energy of approximately 286.0-286.5 eV. researchgate.netresearchgate.net The carbon in the nitrile group is expected at an even higher binding energy, typically in the range of 286.5-287.0 eV, due to the triple bond and the electronegativity of the nitrogen atom.

Nitrogen (N 1s): The N 1s spectrum is crucial for distinguishing between the two different nitrogen atoms in the molecule. The nitrogen of the amino group (-NH₂) is expected to have a binding energy in the range of 399.0-400.0 eV. nus.edu.sgresearchgate.net In contrast, the nitrogen of the nitrile group (-C≡N) typically appears at a lower binding energy, around 398.0-399.0 eV. researchgate.net The precise binding energy is sensitive to the oxidation state; for example, protonation of the amino group would lead to a significant shift to a higher binding energy (above 401 eV), indicating a change in its chemical state. nus.edu.sgyoutube.com

The relative areas of the deconvoluted peaks in both the C 1s and N 1s spectra can be used to verify the stoichiometric ratios of the different types of atoms, confirming the molecular integrity. researchgate.net

Table 1: Expected XPS Binding Energies for this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| Carbon | C 1s | Aromatic C-N | ~286.2 |

| Carbon | C 1s | Nitrile C≡N | ~286.8 |

| Nitrogen | N 1s | Amino -NH₂ | ~399.5 |

| Nitrogen | N 1s | Nitrile -C≡N | ~398.5 |

Note: These are approximate values based on data from analogous compounds. Actual values may vary based on experimental conditions and sample purity.

Near-Edge X-ray-Absorption Fine-Structure (NEXAFS) for Electronic Structure and Bonding

Near-Edge X-ray Absorption Fine-Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for probing the unoccupied electronic states and local bonding environment of atoms in molecules. wikipedia.orgrsc.org It involves tuning the energy of synchrotron-based soft X-rays across an element's core-level absorption edge (e.g., C K-edge, N K-edge). When the photon energy matches the energy required to excite a core electron to an unoccupied molecular orbital (such as a π* or σ* orbital), a sharp peak appears in the absorption spectrum. stanford.eduifnano.de

The energy, intensity, and polarization dependence of these resonant features provide detailed insights into the molecular orbitals, chemical bonding, and even the orientation of molecules on a surface. rsc.orgnist.gov

Research Findings: For this compound, NEXAFS spectroscopy can elucidate the electronic structure arising from the interplay between the naphthalene π-system and the amino and cyano functional groups.

Carbon K-edge: The C K-edge spectrum is expected to show distinct resonances corresponding to transitions from the C 1s core levels of the various carbon atoms to unoccupied π* and σ* orbitals. The most prominent features would be the C 1s → π* transitions associated with the aromatic naphthalene ring, typically observed at photon energies around 285 eV. researchgate.netresearchgate.net The nitrile group's unique electronic structure, with its two perpendicular π* orbitals, would also contribute distinct features. The C 1s → π* transition for the C≡N bond is expected to appear at a different energy than the aromatic π* transitions, reflecting the different chemical environment. researchgate.net Transitions to higher-energy, unoccupied σ* orbitals would appear above 290 eV and provide information about intramolecular bond lengths. ifnano.de

Nitrogen K-edge: The N K-edge spectrum provides complementary information, focusing on the local environment of the two nitrogen atoms. The spectrum would feature sharp peaks corresponding to N 1s → π* transitions. The π* orbital of the nitrile group is a key acceptor for this transition and would produce a strong, characteristic resonance peak. researchgate.net The amino group, being a π-donor, has a different electronic interaction with the naphthalene ring, which would be reflected in its N K-edge features. Studies on similar systems have shown that the N K-edge spectra are highly sensitive to the nature of the functional groups and their conjugation with the aromatic system. researchgate.netmit.edu

By using linearly polarized X-rays and changing the angle of incidence, NEXAFS can also determine the average orientation of the naphthalene rings if the molecules are ordered, for instance, in a thin film on a substrate. kit.edu The intensity of the π* resonances will be maximized when the electric field vector of the light is aligned with the π* orbitals (i.e., perpendicular to the aromatic plane), providing direct information on molecular orientation. researchgate.net

Table 2: Expected NEXAFS Transitions for this compound

| Absorption Edge | Transition | Probed Orbital | Information Yielded |

| Carbon K-edge | C 1s → π | Unoccupied π orbitals of the naphthalene ring | Aromatic system electronic structure |

| Carbon K-edge | C 1s → π | Unoccupied π orbitals of the nitrile group | Electronic structure of C≡N bond |

| Carbon K-edge | C 1s → σ | Unoccupied σ orbitals (C-C, C-N, C≡N) | Intramolecular bond lengths |

| Nitrogen K-edge | N 1s → π | Unoccupied π orbital of the nitrile group | Bonding and electronic state of the nitrile N |

| Nitrogen K-edge | N 1s → π | Unoccupied π orbitals of the naphthalene ring (via amino N) | Electronic coupling of the amino group to the ring |

Computational and Theoretical Frameworks for Understanding 6 Aminonaphthalene 1 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, offering a means to solve the Schrödinger equation for a given molecule. Methods like Hartree-Fock (HF), which is a foundational ab initio ("from the beginning") method, and Density Functional Theory (DFT) are commonly employed. DFT, in particular, has become a standard due to its favorable balance of computational cost and accuracy. It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule such as 6-aminonaphthalene-1-carbonitrile, DFT methods like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are routinely used to predict a wide range of molecular properties.

Electronic Structure Elucidation: HOMO-LUMO Gap and Molecular Orbital Analysis

The electronic character of a molecule is fundamentally described by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties.

For the parent naphthalene (B1677914) system, substitutions significantly alter the MO energies. The introduction of an electron-donating group (EDG) like the amino (-NH₂) group and an electron-withdrawing group (EWG) like the nitrile (-CN) group on the naphthalene scaffold is expected to have pronounced effects. The amino group will raise the energy of the HOMO, while the nitrile group will lower the energy of the LUMO. This combined action is anticipated to significantly reduce the HOMO-LUMO gap of this compound compared to unsubstituted naphthalene, shifting its absorption to longer wavelengths.

In naphthalene derivatives, the two lowest-lying singlet excited states, denoted ¹Lₐ and ¹Lₑ, are of particular interest. In naphthalene itself, the S₁ state is of ¹Lₑ character. However, substitution with an amino group is known to cause a ¹Lₐ/¹Lₑ state reversal, making the S₁ ← S₀ transition primarily ¹Lₐ in character, which is polarized along the molecule's short axis. This reversal has profound implications for the molecule's photophysics.

Table 1: Conceptual Effect of Substituents on the HOMO-LUMO Gap of Naphthalene This table illustrates the general principles of how electron-donating and electron-withdrawing groups are expected to alter the frontier orbital energies and the energy gap of a naphthalene core, as would be calculated by DFT methods.

| Compound | Substituent Type | Expected Effect on HOMO | Expected Effect on LUMO | Expected HOMO-LUMO Gap |

| Naphthalene | None (Reference) | Reference Energy | Reference Energy | ~6.1 eV |

| 1-Aminonaphthalene | Electron-Donating (-NH₂) | Increase Energy | Minor Change | Decreased |

| 1-Naphthalenecarbonitrile | Electron-Withdrawing (-CN) | Decrease Energy | Decrease Energy | Decreased |

| This compound | Donor (-NH₂) & Acceptor (-CN) | Increased Energy | Decreased Energy | Significantly Decreased |

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

DFT calculations provide more than just orbital energies; they can also map the chemical reactivity of a molecule. Reactivity descriptors derived from these calculations pinpoint the most likely sites for chemical attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the nitrile group and the amino group, indicating their susceptibility to electrophilic attack or hydrogen bonding interactions. The aromatic protons would exhibit positive potential.

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify the most nucleophilic and electrophilic sites with greater precision than simple charge analysis. The Fukui function f⁻ identifies sites for electrophilic attack, while f⁺ identifies sites for nucleophilic attack. In this compound, the amino-substituted ring is expected to be the most susceptible to electrophilic attack, whereas the carbon of the nitrile group would be a likely site for nucleophilic attack.

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis Wavelengths)

Computational methods are widely used to predict spectroscopic parameters, which can aid in structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are often achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts are then compared to experimental data to confirm or assign a structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic frequencies for N-H stretching, C≡N stretching, and aromatic C-H and C=C vibrations would be predicted.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which correspond to absorption intensities). For this compound, TD-DFT would be used to predict the λ_max of the S₁ ← S₀ transition, which is expected to be significantly red-shifted due to the donor-acceptor nature of the substituents.

Thermodynamic and Kinetic Reaction Pathway Analysis

Quantum chemical calculations are essential for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates, transition state structures, and the associated energy barriers. This allows for the determination of both the thermodynamic feasibility (comparing the energies of reactants and products) and the kinetic viability (the height of the activation energy barrier) of a proposed reaction pathway. For instance, studying the synthesis or degradation pathways of this compound would involve locating the transition states for each step to understand the reaction mechanism and predict reaction rates.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular motion, conformational flexibility, and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Analyze the rotational barrier and preferred orientation of the amino group relative to the naphthalene plane.

Analyze Intermolecular Interactions: In a condensed phase, MD can model how multiple molecules of this compound interact with each other, predicting aggregation behavior and the structure of the resulting assembly.

Theoretical Studies on Excited State Photophysics and Charge Transfer Processes

The presence of both a strong electron-donating group (-NH₂) and an electron-withdrawing group (-CN) on the naphthalene scaffold makes this compound a prime candidate for interesting photophysical behavior, particularly Intramolecular Charge Transfer (ICT).

Upon absorption of a photon, the molecule is promoted to an electronic excited state. In donor-acceptor systems, this excitation often leads to a significant transfer of electron density from the donor (amino group) to the acceptor (nitrile group and naphthalene ring). This process is known as ICT. Theoretical studies on related aminonaphthalenes have shown that the photophysics are dominated by two low-lying excited states, ¹Lₐ and ¹Lₑ. The relative energies of these states determine the nature of the emission.

In this compound, excitation would likely populate a locally excited (LE) state, which could then relax into a twisted intramolecular charge transfer (TICT) state, where the amino group twists out of the plane of the naphthalene ring to facilitate a more complete charge separation. Theoretical calculations using methods like TD-DFT or higher-level ab initio methods (e.g., CASSCF/CASPT2) are crucial for:

Mapping the potential energy surfaces of the ground and excited states.

Characterizing the geometries of the LE and ICT/TICT states.

Calculating the energy barriers between these states.

Investigating the pathways for de-excitation, including fluorescence and non-radiative decay channels like internal conversion and intersystem crossing to the triplet state.

Studies on similar molecules suggest that the charge transfer process in aminonaphthalene derivatives is highly efficient and sensitive to solvent polarity. Computational models would be essential to quantify the degree of charge transfer and predict how the emission properties (e.g., fluorescence wavelength and quantum yield) would change in different solvent environments.

Computational Design and Prediction of Novel this compound Derivatives

The in silico design and prediction of novel derivatives of this compound represent a cost-effective and efficient approach to exploring its therapeutic potential. Computational methods allow for the rational design of new molecular entities with potentially enhanced biological activities, improved pharmacokinetic profiles, and reduced toxicities. These theoretical frameworks are instrumental in prioritizing synthetic efforts toward the most promising candidates.

The core of computational design involves leveraging the known structure of this compound as a scaffold. Modifications to this parent molecule can be systematically evaluated through various computational techniques to predict their impact on properties of interest. The primary goals of these computational efforts are to identify key structural features that govern a desired biological effect and to predict the activity of yet-to-be-synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the design of novel derivatives. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For naphthalene derivatives, QSAR models have been successfully developed to predict their efficacy as antimicrobial or anti-cancer agents. ijpsjournal.comresearchgate.net

In a hypothetical QSAR study for novel this compound derivatives, a library of virtual compounds would be generated by introducing various substituents at different positions on the naphthalene ring. For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties.

Illustrative Data Table: Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor Type | Examples | Relevance to Drug Design |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions with biological targets. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how the molecule fits into a binding site. |

| Lipophilic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and solubility. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and connectivity. |

Once the descriptors and their corresponding (hypothetical or experimentally determined) biological activities are compiled, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build the QSAR model. researchgate.netcivilica.com The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize which compounds to synthesize and test in the lab.

Molecular Docking and Structure-Based Design

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design techniques like molecular docking can be employed. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity.

For this compound derivatives, this process would involve:

Target Identification: Identifying a relevant biological target.

Binding Site Analysis: Characterizing the active site of the target to understand its shape, size, and chemical environment.

Docking Simulation: Virtually screening a library of this compound derivatives against the target's binding site.

Scoring and Ranking: Using a scoring function to estimate the binding affinity of each derivative and ranking them based on their predicted potency.

Illustrative Data Table: Molecular Docking Results for Hypothetical Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent Compound | Hypothetical Kinase | -7.5 | Lys72, Asp184 |

| Derivative A | Hypothetical Kinase | -9.2 | Lys72, Asp184, Phe80 |

| Derivative B | Hypothetical Kinase | -8.1 | Met120, Leu24 |

These simulations provide valuable insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. This information can guide the design of new derivatives with improved complementarity to the target.

Quantum Chemical Calculations

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound and its derivatives. researchgate.net These methods can be used to calculate a variety of molecular properties with high accuracy.

Key applications of quantum chemistry in derivative design include:

Geometry Optimization: Determining the most stable three-dimensional structure of a molecule.

Electronic Property Calculation: Computing properties like the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding a molecule's reactivity and interaction with biological targets.

Spectroscopic Property Prediction: Simulating NMR chemical shifts and other spectroscopic data, which can aid in the structural confirmation of newly synthesized derivatives. nih.gov

Illustrative Data Table: Predicted Electronic Properties of a this compound Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions. |

By understanding how different substituents affect these fundamental properties, researchers can rationally design derivatives with desired electronic characteristics for enhanced biological activity.

Advanced Functional Applications of 6 Aminonaphthalene 1 Carbonitrile in Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of amino and cyano groups on the naphthalene (B1677914) scaffold renders 6-Aminonaphthalene-1-carbonitrile a highly versatile building block in organic synthesis. nih.gov These functional groups serve as reactive handles for the construction of a wide array of complex molecular architectures, particularly heterocyclic compounds. beilstein-journals.orgnih.gov Enaminonitriles and enaminones, which share functional similarities, are well-established as polydentate reagents for synthesizing nitrogen-containing heterocycles. nih.govresearchgate.net The amino group can act as a nucleophile or be transformed into a diazonium salt, while the nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups.

Research has demonstrated that enaminonitriles can serve as key intermediates for the synthesis of polyfunctionally substituted heterocycles such as pyrazoles, isoxazoles, and pyrimidines through reactions with various nucleophiles. nih.gov The general strategy involves leveraging the reactivity of the enamine moiety and the nitrile group to construct new rings. For instance, reactions with hydrazines can yield pyrazole (B372694) derivatives, while hydroxylamine (B1172632) can lead to isoxazoles.

The synthesis of substituted pyridinone derivatives has been achieved using related β-enamino esters, which react with reagents like acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov These reactions highlight the utility of the enamine functional group in building complex heterocyclic systems, a principle directly applicable to this compound. The resulting heterocyclic structures are often investigated for their potential biological and pharmaceutical activities. beilstein-journals.orgnih.gov

Table 1: Representative Heterocyclic Systems Synthesized from Enamine-type Precursors

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Enaminonitrile | Hydrazine Hydrate | Pyrazole Derivatives | nih.gov |

| Enaminonitrile | Hydroxylamine Hydrochloride | Isoxazole Derivatives | nih.gov |

| Enaminonitrile | Thiourea (B124793) | Pyrimidine Derivatives | nih.gov |

| β-Enamino ester | Acetylacetone, Ammonium Acetate | Pyridinone Derivatives | nih.gov |

Development of Fluorescent Probes and Chemical Sensors

The naphthalene core is inherently fluorescent, and its photophysical properties are highly sensitive to the nature and position of its substituents. The 6-amino-naphthalene framework, in particular, is a well-known fluorophore. Derivatives such as 6-aminonaphthalene-1-sulfamides (ANSA) have been synthesized and shown to possess intense emission bands, making them suitable as fluorogenic leaving groups in enzyme assays. nih.gov These compounds exhibit emission maxima around 470-480 nm, with intensities that are comparable to or greater than other commonly used fluorogenic groups. nih.gov

The principle underlying their use as sensors is the change in the electronic environment of the fluorophore upon a specific chemical event. For this compound, the amino group's electronic state can be modulated by pH changes, ion binding, or enzymatic cleavage of a group attached to it. This modulation alters the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.